2-(2-Methylisoindolin-1-yl)ethan-1-amine

説明

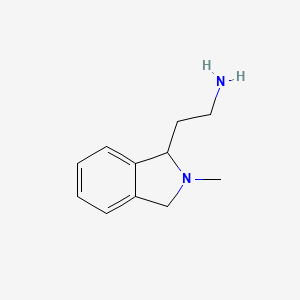

2-(2-Methylisoindolin-1-yl)ethan-1-amine is a secondary amine featuring a methyl-substituted isoindoline moiety fused to an ethylamine backbone. Isoindoline, a bicyclic structure comprising a benzene ring fused to a pyrrolidine, distinguishes this compound from simpler amines.

特性

CAS番号 |

933709-81-0 |

|---|---|

分子式 |

C11H16N2 |

分子量 |

176.26 g/mol |

IUPAC名 |

2-(2-methyl-1,3-dihydroisoindol-1-yl)ethanamine |

InChI |

InChI=1S/C11H16N2/c1-13-8-9-4-2-3-5-10(9)11(13)6-7-12/h2-5,11H,6-8,12H2,1H3 |

InChIキー |

MTFFYQSIODVULF-UHFFFAOYSA-N |

SMILES |

CN1CC2=CC=CC=C2C1CCN |

正規SMILES |

CN1CC2=CC=CC=C2C1CCN |

製品の起源 |

United States |

科学的研究の応用

Chemical Properties and Structure

The compound 2-(2-Methylisoindolin-1-yl)ethan-1-amine belongs to a class of isoindoline derivatives. Isoindolines are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the isoindoline moiety contributes to the compound's ability to interact with various biological targets.

Neuroprotective Agents

Research has indicated that derivatives of isoindoline compounds can exhibit neuroprotective properties. For instance, studies have demonstrated that certain isoindoline derivatives can improve cognitive functions and have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that isoindoline derivatives can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated significant antimitotic activity against human tumor cells, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Isoindoline derivatives are also recognized for their anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases. The ability to modulate inflammatory pathways makes these compounds valuable in therapeutic contexts .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.

- Antioxidant Activity : Isoindoline derivatives have been shown to scavenge free radicals, thus providing protective effects against oxidative stress-related damage .

Case Study 1: Neuroprotection in Animal Models

A study involving animal models demonstrated that administration of isoindoline derivatives resulted in improved memory performance and reduced neuroinflammation following induced cognitive impairment. The results suggested a potential therapeutic role for these compounds in age-related cognitive decline .

Case Study 2: Anticancer Screening

In a National Cancer Institute (NCI) screening program, isoindoline derivatives were evaluated for their cytotoxic effects against a panel of cancer cell lines. Results showed promising activity, particularly against breast and lung cancer cell lines, highlighting the need for further exploration into their structure-activity relationships .

Data Tables

類似化合物との比較

2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine

- Structure : Indoline (dihydroindole) ring with a methyl group at position 2, attached to ethylamine.

- Key Differences: Ring System: Indoline (benzene fused to pyrrolidine) vs. isoindoline (benzene fused to pyrrolidine with N at position 1). Molecular Weight: 176.26 g/mol (C11H16N2) vs. ~174.25 g/mol for the target compound .

- Pharmacological Implications : Indoline derivatives often target serotonin receptors, but the isoindoline scaffold may confer distinct binding profiles due to spatial orientation .

2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine

- Structure : Ethylamine with a chlorophenyl and indole substituent.

- Key Differences :

NBOMe Series (e.g., 25I-NBOMe)

2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine

- Structure : Imidazole ring with a methyl group, attached to ethylamine.

- Key Differences :

2-(2-Ethylphenyl)ethan-1-amine

- Structure : Ethylphenyl-substituted ethylamine.

- Molecular Weight: 149.24 g/mol (C10H15N) vs. ~174.25 g/mol for the target compound .

Physicochemical and Pharmacokinetic Comparison

準備方法

Nucleophilic Substitution Route

Procedure Summary:

- Starting materials: 2-methylindole and 2-chloroethylamine hydrochloride

- Base: Sodium hydroxide (NaOH), freshly powdered

- Phase transfer catalyst: Tetrabutylammonium hydrogen sulfate

- Solvent: Toluene

- Conditions: Reflux under inert atmosphere for approximately 17 hours

- Dissolve 2-methylindole (10.04 g, 75 mmol) in toluene (200 mL).

- Add 2-chloroethylamine hydrochloride (17.4 g, 150 mmol), freshly powdered NaOH (21 g, 525 mmol), and tetrabutylammonium hydrogen sulfate (2.037 g, 6 mmol).

- Heat the mixture to reflux and stir for 17 hours.

- Cool to room temperature and filter to remove solids.

- Triturate the residue twice with toluene and filter.

- Concentrate the filtrate under reduced pressure.

- Purify the crude product by flash chromatography using a gradient of dichloromethane/methanol (from 100:0 to 95:5).

- Obtain 2-(2-methyl-1H-indol-1-yl)ethan-1-amine as a yellow resin with a yield of 99%.

- LC-MS retention time: 0.54 min

- Mass spectrum: [M+H]^+ = 175.31

This method is efficient, high-yielding, and uses relatively accessible reagents and conditions, making it suitable for laboratory-scale synthesis.

Reductive Amination of Isoindolinone Intermediates

Another approach involves the preparation of isoindolinone intermediates followed by reductive amination to introduce the ethanamine side chain.

- Synthesis of 2-acetylbenzaldehyde derivatives or related isoindolinone precursors.

- Ozonolysis or other oxidative cleavage to generate aldehyde functionalities.

- In situ reductive amination with primary amines (such as ethanamine derivatives) using reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation.

- Purification by standard chromatographic techniques.

This method allows for structural diversification and incorporation of various substituents on the isoindoline ring system. It is often employed in medicinal chemistry for generating analogs.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-Methylindole, 2-chloroethylamine HCl | NaOH, tetrabutylammonium hydrogen sulfate, toluene, reflux 17 h | 99 | High yield, simple reagents | Long reaction time, requires phase transfer catalyst |

| Reductive Amination | Isoindolinone derivatives | Ozonolysis, primary amine, reducing agent (NaBH(OAc)3) | Variable | Structural diversity, mild conditions | Multi-step, purification required |

| Enzymatic Amination (Emerging) | Aldehyde/ketone precursors | Amine transaminases, co-factors, mild conditions | High (>90% ee) | High stereoselectivity, eco-friendly | Enzyme cost, substrate scope limited |

Q & A

Q. What safety protocols should be followed when handling 2-(2-Methylisoindolin-1-yl)ethan-1-amine in laboratory settings?

Methodological Answer: While direct toxicological data for this compound may be limited, general precautions for amine derivatives apply. Use fume hoods to avoid inhalation of vapors (P261), wear nitrile gloves, and avoid skin/eye contact (P262). Store in a cool, dry environment away from oxidizing agents. Toxicity assessments should include acute exposure tests (e.g., LD50 in rodent models) and environmental hazard screening per GHS/CLP guidelines .

Q. How can the molecular structure of this compound be confirmed using crystallography?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystallization : Use solvent diffusion (e.g., ethanol/hexane mixtures) to obtain high-quality crystals.

- Data Collection : Employ a synchrotron or in-house diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution and refinement, leveraging its robustness for small-molecule systems. Validate with R-factor (<5%) and residual electron density checks .

| Crystallographic Parameters |

|---|

| Space Group |

| Resolution |

| R1 (I > 2σ(I)) |

| wR2 (all data) |

Q. What synthetic routes are viable for preparing this compound?

Methodological Answer: A plausible pathway involves reductive amination:

- Step 1 : React 2-methylisoindoline with glyoxal to form an imine intermediate.

- Step 2 : Reduce the imine using NaBH4 or H2/Pd-C in methanol.

- Critical Parameters : pH control (7–9), temperature (0–25°C), and reaction time (12–24 hrs). Monitor progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

- Reproducibility Checks : Replicate studies across independent labs using standardized protocols (e.g., 5-HT2A receptor binding assays ).

- Analytical Purity : Validate compound purity via HPLC-MS (≥98%) and NMR (absence of residual solvents).

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals.

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer: Combine molecular dynamics (MD) and QSAR models:

- MD Simulations : Use GROMACS with CHARMM36 force field to study membrane permeability (logP).

- QSAR : Train models on PubChem datasets to predict bioavailability (%F) and metabolic stability (CYP450 interactions).

- Validation : Cross-check with experimental Caco-2 cell permeability assays and microsomal stability tests .

Q. How can the compound’s potential as a dendrimer building block be evaluated?

Methodological Answer: Functionalize the amine group for dendrimer synthesis:

- Step 1 : Couple with acrylate monomers via Michael addition (pH 10, 50°C).

- Step 2 : Characterize dendrimer generations using MALDI-TOF MS and DLS for size (PDI <0.2).

- Application Testing : Assess drug-loading capacity (e.g., doxorubicin encapsulation) and cytotoxicity in HEK293 cells .

| Dendrimer Properties |

|---|

| Generation |

| Diameter |

| Zeta Potential |

Data Contradiction Analysis

Q. How should researchers address conflicting NMR spectral data for this compound?

Methodological Answer: Discrepancies may stem from tautomerism or solvent effects. Resolution steps:

- Variable Temperature NMR : Perform at 25°C, 40°C, and 60°C in DMSO-d6 to detect dynamic processes.

- 2D Experiments : Use HSQC and HMBC to assign ambiguous peaks (e.g., isoindoline CH vs. amine NH).

- Reference Standards : Compare with spectra of analogous compounds (e.g., 2-(piperidin-1-yl)ethan-1-amine ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。